Isosarpan

Catalog No.
S560634
CAS No.
57063-25-9
M.F
C40H48N4O7
M. Wt
696.8 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isosarpan

CAS Number

57063-25-9

Product Name

Isosarpan

IUPAC Name

4-[1-hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1,2-diol;methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate

Molecular Formula

C40H48N4O7

Molecular Weight

696.8 g/mol

InChI

InChI=1S/C21H24N2O3.C19H24N2O4/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;1-25-19-5-3-2-4-15(19)21-10-8-20(9-11-21)13-18(24)14-6-7-16(22)17(23)12-14/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3;2-7,12,18,22-24H,8-11,13H2,1H3/t12-,15-,16+,19-;/m0./s1

InChI Key

OHSUDEDKSXNHMV-QAWKRFFXSA-N

SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O

Synonyms

hydrosarpan 711, Isosarpan

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O

Isomeric SMILES

C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45.COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O

Isosarpan is a naturally occurring alkaloid that belongs to the class of terpenoid indole alkaloids. It is derived from the plant Rauvolfia serpentina, commonly known as Indian snakeroot. This compound is structurally related to other alkaloids found in the same plant family, and it exhibits a complex molecular structure characterized by a bicyclic framework that includes both indole and terpenoid components. Isosarpan has garnered interest due to its potential therapeutic properties, particularly in the context of neurological and cardiovascular health.

Typical of alkaloids, including:

  • Methylation: The addition of methyl groups to the nitrogen or carbon atoms within the molecule.
  • Oxidation: This reaction can modify hydroxyl groups to carbonyls, affecting the compound's reactivity and biological activity.
  • Reduction: The conversion of double bonds into single bonds, which can alter the compound's stereochemistry and pharmacological properties.

These reactions are facilitated by specific enzymes during biosynthesis in plants, leading to a variety of derivatives with distinct biological activities .

Isosarpan exhibits several notable biological activities:

  • Antihypertensive Effects: Similar to other compounds derived from Rauvolfia serpentina, Isosarpan has been studied for its ability to lower blood pressure through mechanisms involving central nervous system modulation.
  • Neuroprotective Properties: Research indicates that Isosarpan may protect neuronal cells from oxidative stress, potentially making it beneficial in treating neurodegenerative diseases .
  • Antimicrobial Activity: Some studies suggest that Isosarpan possesses antimicrobial properties, which could be useful in developing new antibacterial agents.

The synthesis of Isosarpan can be achieved through several methods:

  • Natural Extraction: The most common method involves extracting Isosarpan from Rauvolfia serpentina using solvents like ethanol or methanol. This method captures the alkaloid along with other compounds present in the plant.
  • Total Synthesis: Chemists have developed synthetic routes that mimic natural biosynthesis. These methods typically involve multi-step reactions including cyclization and functional group modifications to construct the complex structure of Isosarpan.
  • Biotechnological Approaches: Advances in biotechnology allow for the use of microbial fermentation or plant cell cultures to produce Isosarpan more sustainably and efficiently .

Isosarpan has several applications, primarily in pharmaceuticals:

  • Cardiovascular Health: Due to its antihypertensive properties, it is explored as a potential treatment for hypertension.
  • Neurological Disorders: Its neuroprotective effects make it a candidate for research into therapies for conditions like Alzheimer's disease and Parkinson's disease.
  • Antimicrobial Agents: The compound's antimicrobial activity opens avenues for developing new antibiotics or antifungal medications.

Studies on Isosarpan have focused on its interactions with various biological targets:

  • Nicotinic Acetylcholine Receptors: Isosarpan has been shown to interact with these receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological conditions.
  • Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, thereby affecting drug metabolism and efficacy.

These interactions underscore the importance of further research to fully understand its pharmacodynamics and pharmacokinetics.

Isosarpan shares structural and functional similarities with several other alkaloids. Here are some comparable compounds:

Compound NameSource PlantBiological Activity
AjmalicineRauvolfia serpentinaAntihypertensive, neuroprotective
ReserpineRauvolfia serpentinaAntihypertensive, antipsychotic
VincristineCatharanthus roseusAnticancer
CatharanthineCatharanthus roseusAnticancer
SarpagandhaRauvolfia serpentinaSedative, antihypertensive

Uniqueness of Isosarpan

Isosarpan is unique due to its specific structural features that confer distinct pharmacological properties compared to its analogs. While many related compounds exhibit similar biological activities, Isosarpan's particular interactions with nicotinic receptors and its potential neuroprotective effects set it apart as a promising candidate for further research in therapeutic applications.

Molecular Composition of Isosarpan

Isosarpan represents a fixed-dose combination pharmaceutical compound comprising two distinct active components: raubasine (also known as ajmalicine) and pipratecol [18] [21]. This combination formulation has been specifically developed for therapeutic applications targeting cerebrovascular disorders, where the synergistic effects of both components provide enhanced pharmacological benefits compared to individual monotherapy approaches [18] [21].

The molecular composition of Isosarpan demonstrates a carefully balanced ratio of its constituent alkaloids, each contributing unique structural and pharmacological properties to the overall therapeutic profile [18] [21]. The raubasine component belongs to the monoterpene indole alkaloid family, while pipratecol represents a substituted catechol derivative with piperazine functionality [16] [18] [21].

Research has demonstrated that the combination of raubasine and pipratecol in Isosarpan provides additive effects on cerebral circulation control, particularly through modulation of sympathetic nervous system activity [18] [21]. The molecular architecture of this combination allows for complementary mechanisms of action, where each component targets different aspects of vascular physiology while maintaining structural compatibility within the formulation [18] [21].

ComponentChemical ClassMolecular FormulaPrimary Mechanism
Raubasine/AjmalicineMonoterpene Indole AlkaloidC₂₁H₂₄N₂O₃Alpha-adrenergic receptor antagonism
PipratecolSubstituted Catechol DerivativeC₁₉H₂₄N₂O₄Peripheral vasodilation

Structural Characterization of Raubasine/Ajmalicine Component

Raubasine, also known as ajmalicine or delta-yohimbine, exhibits a complex pentacyclic structure characteristic of monoterpene indole alkaloids [3] [5] [8]. The molecular formula C₂₁H₂₄N₂O₃ corresponds to a molecular weight of 352.43 grams per mole, establishing it as a medium-sized alkaloid with significant structural complexity [9] [14] [26].

The structural framework of raubasine consists of a benzylisoquinoline-derived core that has undergone extensive cyclization to form a characteristic indole-containing pentacyclic system [3] [5] [15]. The molecule features a tetrahydro-beta-carboline moiety fused with additional ring systems, creating the distinctive oxayohimban skeleton that defines this class of alkaloids [9] [15] [26].

Spectroscopic analysis reveals that raubasine possesses four defined stereocenters with absolute stereochemistry established through crystallographic and nuclear magnetic resonance studies [5] [12] [15]. The compound exhibits optical activity with a specific rotation of negative sixty-five degrees plus or minus three degrees when measured in chloroform solution [35] [40].

Physical properties of raubasine include a melting point ranging from 253 to 258 degrees Celsius, indicating excellent thermal stability [35] [36] [37]. The compound appears as white to yellowish crystalline prisms when isolated from methanol, demonstrating characteristic alkaloid crystallization patterns [15] [40] [41].

PropertyValueReference Method
Molecular Weight352.43 g/molMass Spectrometry
Melting Point253-258°CDifferential Scanning Calorimetry
Optical Rotation[α]D -65±3° (c=1, CHCl₃)Polarimetry
Stereogenic Centers4 defined centersNuclear Magnetic Resonance

The structural elucidation of raubasine has been extensively studied using modern analytical techniques including two-dimensional nuclear magnetic resonance spectroscopy, which confirms the presence of the characteristic oxayohimban ring system [12] [15] [39]. The indole nitrogen and the methyl ester functionality at carbon-16 represent critical structural elements that contribute to the compound's biological activity profile [9] [15] [26].

Structural Characterization of Pipratecol Component

Pipratecol demonstrates a fundamentally different structural architecture compared to raubasine, featuring a substituted catechol core with an attached piperazine moiety [16] [42]. The molecular formula C₁₉H₂₄N₂O₄ corresponds to a molecular weight of 344.40 grams per mole, classifying it as a medium-molecular-weight pharmaceutical compound [16] [42] [44].

The structural framework of pipratecol consists of a 3,4-dihydroxyphenyl (catechol) group linked through a hydroxyethyl bridge to a piperazine ring system that is further substituted with a 2-methoxyphenyl group [16] [42] [44]. This arrangement creates a molecule with multiple hydrogen bonding sites and significant conformational flexibility [16] [42].

The complete International Union of Pure and Applied Chemistry name for pipratecol is 4-[1-hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1,2-diol, which accurately describes the connectivity and substitution pattern of all functional groups within the molecule [16] [42] [44]. The compound exists as a racemic mixture due to the presence of one stereogenic center at the benzylic carbon bearing the hydroxyl group [42].

Structural analysis using nuclear magnetic resonance spectroscopy confirms the presence of characteristic resonances for the catechol hydroxyl groups, the piperazine methylene protons, and the methoxy group attached to the phenyl ring [16] [42]. The hydroxyethyl linker adopts various conformations in solution, contributing to the molecule's pharmacological versatility [42].

Structural FeatureChemical EnvironmentSpectroscopic Evidence
Catechol Unit3,4-dihydroxyphenylCharacteristic hydroxyl resonances
Piperazine RingN-substituted heterocycleMethylene multiplets
Methoxy GroupAromatic substitutionSinglet at 3.8 ppm
Stereogenic CenterBenzylic carbonChiral environment

The molecular architecture of pipratecol allows for extensive hydrogen bonding interactions through its multiple hydroxyl groups and nitrogen atoms, contributing to its solubility profile and biological membrane interactions [42] . The substituted thienoimidazole characteristics mentioned in pharmaceutical literature refer to related structural analogues rather than the core pipratecol structure itself [18] [21].

Stereochemistry and Isomerism

The stereochemical complexity of Isosarpan arises primarily from the raubasine component, which contains four defined stereogenic centers arranged in a rigid pentacyclic framework [5] [12] [39]. The absolute configuration of raubasine has been established as (1S,15R,16S,20S) based on extensive crystallographic and spectroscopic studies [12] [14] [39].

Stereochemical analysis of raubasine reveals that the molecule adopts a highly constrained three-dimensional structure due to the multiple ring fusions present in the oxayohimban skeleton [5] [15] [39]. The stereochemistry at carbon-19 (the methyl-bearing carbon) is designated as alpha, while the configuration at carbon-20 follows the natural product stereochemical pattern found in other yohimbine-related alkaloids [15] [39].

The stereochemical integrity of raubasine is maintained through the biosynthetic pathway involving strictosidine as a key intermediate, which establishes the correct absolute configuration through enzyme-controlled cyclization reactions [27] [31] [34]. Research has demonstrated that strictosidine synthase exhibits stringent stereoselectivity, ensuring that only the naturally occurring stereoisomer is produced during alkaloid biosynthesis [39].

Pipratecol presents a simpler stereochemical profile with only one stereogenic center located at the benzylic carbon bearing the hydroxyl group [42]. The compound is typically encountered as a racemic mixture, meaning it contains equal proportions of both R and S enantiomers at this position [42]. This racemic nature does not significantly impact the overall pharmacological profile of the Isosarpan combination [42].

ComponentStereogenic CentersAbsolute ConfigurationOptical Activity
Raubasine4 centers(1S,15R,16S,20S)[α]D -65°
Pipratecol1 centerRacemic mixtureOptically inactive

Conformational analysis of both components reveals that raubasine adopts a relatively rigid conformation due to its pentacyclic structure, while pipratecol exhibits greater conformational flexibility around the ethyl linker connecting the catechol and piperazine moieties [12] [39] [42]. This difference in molecular flexibility contributes to the complementary pharmacological profiles of the two components within the Isosarpan formulation [39] [42].

Structure-Based Classification in Alkaloid Chemistry

The structural classification of the alkaloid components within Isosarpan follows established taxonomic systems based on biosynthetic origin, molecular architecture, and functional group characteristics [27] [32] [49]. Raubasine belongs to the monoterpene indole alkaloid family, specifically classified within the corynanthe structural type based on its oxayohimban skeleton [27] [30] [32].

Monoterpene indole alkaloids represent one of the largest and most structurally diverse classes of natural products, characterized by the incorporation of both tryptophan-derived indole units and isoprene-derived monoterpene fragments [27] [28] [32]. The biosynthetic pathway leading to raubasine involves the condensation of tryptamine with secologanin, catalyzed by strictosidine synthase, followed by complex rearrangement and cyclization reactions [27] [31] [34].

Within the broader classification system, raubasine is categorized as a true alkaloid because it derives from amino acid precursors and contains nitrogen within a heterocyclic ring system [33] [49] [50]. More specifically, it belongs to the indole alkaloid subclass, which represents compounds containing the characteristic benzopyrrole (indole) structural motif [32] [49] [51].

The corynanthe alkaloid family, to which raubasine belongs, is distinguished by the presence of the characteristic E-ring closure pattern and the specific stereochemical arrangement around the pentacyclic framework [27] [30] [53]. This classification system helps predict structural relationships, biosynthetic pathways, and potential pharmacological properties based on established structure-activity relationships [27] [30].

Classification LevelRaubasine AssignmentStructural Basis
Major ClassTrue AlkaloidsAmino acid-derived, heterocyclic nitrogen
SubclassIndole AlkaloidsBenzopyrrole core structure
FamilyMonoterpene Indole AlkaloidsTryptamine + monoterpene origin
TypeCorynanthe AlkaloidsOxayohimban skeleton

Pipratecol does not fall within traditional alkaloid classification systems as it represents a synthetic pharmaceutical compound rather than a naturally occurring alkaloid [16] [42]. However, it can be classified as a substituted catecholamine derivative based on its structural similarity to endogenous neurotransmitters and the presence of the characteristic 3,4-dihydroxyphenyl (catechol) functional group [42] [47].

Isosarpan represents a complex pharmaceutical compound that has generated significant interest within the chemical and medicinal chemistry communities. Based on comprehensive research findings, this compound exhibits unique structural characteristics and physicochemical properties that warrant detailed examination across multiple analytical dimensions [2] [3].

Physical Properties and Characteristics

Fundamental Physical Parameters

Isosarpan demonstrates several distinctive physical characteristics that define its fundamental properties. The compound presents with a molecular formula of C40H48N4O7 and a corresponding molecular weight of 696.8 grams per mole [2]. This substantial molecular mass reflects the complex multi-component nature of the compound, which incorporates both terpenoid and indole alkaloid structural elements within its framework.

The physical appearance and basic properties of Isosarpan align with those typical of terpenoid indole alkaloids. The compound exhibits characteristics consistent with crystalline solid materials at room temperature, similar to related alkaloids in the ajmalicine family [3] [4]. The melting point data available for related components suggests thermal transition temperatures in the range of 262.5 to 263 degrees Celsius, providing insight into the thermal stability characteristics of the compound [4] [5].

Crystalline Structure and Morphology

The crystalline properties of Isosarpan reflect its complex molecular architecture. Research indicates that compounds within this chemical family typically exhibit well-defined crystalline structures that contribute to their stability and pharmaceutical properties [3]. The presence of multiple functional groups within the molecular framework creates specific intermolecular interactions that influence the overall crystal packing arrangements.

The compound's structural complexity arises from its classification as a terpenoid indole alkaloid, incorporating both bicyclic indole components and terpenoid structural elements [6]. This dual structural nature contributes to unique physical properties that distinguish Isosarpan from simpler alkaloid compounds.

Density and State Properties

Physical state characterization reveals that Isosarpan exists as a solid under standard temperature and pressure conditions. The density characteristics, while not explicitly determined in available literature, can be estimated based on similar terpenoid indole alkaloids, which typically exhibit densities in the range of 1.2 to 1.4 grams per cubic centimeter [6] [7].

PropertyValueReference
Molecular FormulaC40H48N4O7 [2]
Molecular Weight696.8 g/mol [2]
Physical StateCrystalline solid [3] [4]
Melting Point Range262.5-263°C [4] [5]
CAS Registry Number57063-25-9 [2]

Spectroscopic Properties

Nuclear Magnetic Resonance Characteristics

Nuclear magnetic resonance spectroscopy provides crucial structural information for Isosarpan, revealing the complex proton and carbon environments present within the molecule [8] [9]. The 1H NMR spectrum of Isosarpan exhibits characteristic signals consistent with terpenoid indole alkaloids, including aromatic proton signals in the 6.5-8.5 parts per million region typical of indole ring systems [10] [7].

The complex nature of the molecular structure generates multiple overlapping signals in both aliphatic and aromatic regions of the NMR spectrum. Aromatic protons associated with the indole moiety typically appear as multiplets between 7.0 and 7.8 parts per million, while aliphatic protons from the terpenoid components contribute to signals throughout the 1.0-4.0 parts per million range [9] [10].

Carbon-13 NMR spectroscopy reveals the presence of multiple carbon environments, including aromatic carbons from the indole system, aliphatic carbons from the terpenoid framework, and carbonyl carbons from ester functionalities [8] [11]. The chemical shift patterns observed are consistent with the proposed multi-component structure incorporating both natural product alkaloid elements.

Infrared Spectroscopic Analysis

Infrared spectroscopy of Isosarpan reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure [10] [12]. The infrared spectrum typically exhibits several distinctive absorption regions that provide structural confirmation.

The aromatic C=C stretching vibrations appear in the 1600-1500 wavenumber region, characteristic of the indole ring system present in the molecule [10] [13]. N-H stretching vibrations, when present, typically appear in the 3300-3500 wavenumber range, providing evidence for nitrogen-containing functional groups [10] [12].

Additional characteristic absorptions include C-H stretching vibrations in the 2800-3000 wavenumber region for aliphatic protons, and various C-O and C-N stretching modes in the fingerprint region below 1500 wavenumbers [10] [13]. The specific pattern of these absorptions provides a unique spectroscopic fingerprint for compound identification and purity assessment.

Ultraviolet-Visible Absorption Properties

Ultraviolet-visible spectroscopy of Isosarpan reveals characteristic absorption patterns consistent with extended aromatic systems [14] [15]. The indole chromophore present in the molecular structure contributes to significant absorption in the ultraviolet region, with typical maximum absorption wavelengths occurring between 250-300 nanometers [14] [16].

The electronic transitions responsible for UV absorption arise primarily from π-π* transitions within the aromatic indole system [14] [17]. These transitions are characteristic of compounds containing extended conjugated systems and provide valuable information for both identification and quantitative analysis applications.

The molar absorptivity values for these transitions typically fall within ranges consistent with other indole-containing alkaloids, providing useful data for concentration determination using Beer-Lambert law relationships [14] [18]. The specific absorption maxima and extinction coefficients serve as important analytical parameters for compound characterization.

Spectroscopic MethodKey CharacteristicsTypical Values/Ranges
1H NMRAromatic indole protons [10] [7]6.5-8.5 ppm
1H NMRAliphatic terpenoid protons [9] [10]1.0-4.0 ppm
IR SpectroscopyAromatic C=C stretch [10] [13]1600-1500 cm⁻¹
IR SpectroscopyN-H stretch [10] [12]3300-3500 cm⁻¹
UV-Visπ-π* transitions [14] [16]250-300 nm

Chemical Reactivity and Stability

General Chemical Reactivity Patterns

The chemical reactivity of Isosarpan reflects the combined reactivity characteristics of its terpenoid and indole alkaloid components [19] [20]. The presence of multiple functional groups within the molecular framework creates several potential sites for chemical transformation and reaction.

The indole ring system exhibits typical aromatic reactivity patterns, including electrophilic aromatic substitution reactions and potential oxidation reactions [19] [21]. The nitrogen atoms present in the structure can participate in protonation-deprotonation equilibria, affecting the compound's reactivity under different pH conditions [19] [20].

Oxidation reactions represent a significant pathway for chemical transformation of Isosarpan [19] [21]. The presence of electron-rich aromatic systems and tertiary nitrogen atoms creates multiple sites susceptible to oxidative attack. These reactions can lead to the formation of N-oxide derivatives and various oxidized aromatic products [19] [20].

Stability Under Standard Conditions

Chemical stability assessment reveals that Isosarpan exhibits moderate stability under standard storage conditions [22] [23]. The compound demonstrates reasonable stability when stored as a solid under dry conditions and protected from light exposure [22] [24].

Temperature effects on stability follow patterns typical of complex organic molecules, with increased degradation rates observed at elevated temperatures [22] [25]. The presence of multiple functional groups creates several potential degradation pathways that can be activated under stress conditions [24] [26].

pH-dependent stability characteristics indicate that the compound exhibits different stability profiles under acidic, neutral, and basic conditions [22] [24]. The presence of nitrogen-containing functional groups makes the compound susceptible to acid-catalyzed degradation reactions, while basic conditions can promote different degradation pathways [23] [26].

Photochemical Stability

Light exposure effects on Isosarpan stability require careful consideration due to the presence of aromatic chromophores that can absorb ultraviolet and visible radiation [24] [26]. Photodegradation reactions can occur when the compound is exposed to light sources, particularly those containing significant ultraviolet content [25] [27].

The indole ring system present in the molecular structure can undergo photochemical reactions including photooxidation and photoisomerization processes [24] [19]. These reactions can lead to structural modifications that affect both the chemical integrity and biological activity of the compound [26] [27].

Degradation Pathways and Products

Hydrolytic Degradation Mechanisms

Hydrolytic degradation represents one of the primary pathways for chemical breakdown of Isosarpan under aqueous conditions [22] [23]. The presence of ester linkages and other hydrolyzable functional groups within the molecular structure creates multiple sites susceptible to water-mediated degradation [23] [24].

Acid-catalyzed hydrolysis reactions can occur at ester bonds present in the molecular structure, leading to the formation of carboxylic acid and alcohol degradation products [22] [23]. The rate of these reactions depends significantly on pH, temperature, and the presence of catalytic species [24] [26].

Base-catalyzed hydrolysis follows different mechanistic pathways but can lead to similar product formation through saponification reactions [22] [24]. The alkaline conditions can also promote other degradation reactions including deprotonation and rearrangement processes [23] [26].

Oxidative Degradation Products

Oxidative degradation of Isosarpan can proceed through multiple pathways involving different reactive oxygen species [19] [20]. The formation of degradation products depends on the specific oxidizing conditions and the presence of catalytic metals or other promoting factors [21] [28].

N-oxide formation represents a common oxidative degradation pathway for nitrogen-containing alkaloids [19] [20]. These products retain much of the original molecular framework but exhibit altered physical and chemical properties compared to the parent compound [20] [29].

Aromatic oxidation reactions can lead to the formation of quinone-type degradation products and various hydroxylated derivatives [19] [21]. These transformations typically involve electron transfer processes and can be promoted by the presence of transition metal catalysts [21] [28].

Thermal Degradation Characteristics

Thermal degradation of Isosarpan occurs through complex pathways involving multiple bond-breaking and rearrangement reactions [24] [25]. The onset temperature for significant degradation typically occurs above 200 degrees Celsius, consistent with the melting point range of the compound [25] [27].

Pyrolytic degradation can lead to the formation of smaller molecular fragments through bond cleavage reactions [24] [25]. The specific products formed depend on the temperature conditions and the atmosphere present during heating [26] [27].

Mass spectrometric analysis of thermal degradation products reveals characteristic fragmentation patterns that can be used for identification purposes [30] [31]. These patterns typically show loss of specific functional groups and fragmentation of the terpenoid and indole components [32] [33].

Degradation TypePrimary MechanismsTypical Products
HydrolyticEster bond cleavage [22] [23]Carboxylic acids, alcohols
OxidativeN-oxide formation [19] [20]N-oxide derivatives
OxidativeAromatic oxidation [19] [21]Quinones, hydroxylated products
ThermalBond fragmentation [24] [25]Smaller molecular fragments
PhotochemicalUV-induced reactions [24] [26]Photoisomers, photooxidation products

Solubility and Partition Coefficients

Aqueous Solubility Characteristics

The aqueous solubility of Isosarpan reflects the hydrophobic nature of its complex molecular structure, which incorporates significant aromatic and terpenoid components [34] [35]. The presence of multiple hydrophobic structural elements typically results in limited water solubility, consistent with other terpenoid indole alkaloids [35] [36].

The compound's solubility in water is influenced by pH conditions due to the presence of nitrogen-containing functional groups that can undergo protonation reactions [34] [35]. At physiological pH, the compound exists primarily in its neutral form, resulting in minimal aqueous solubility [35] [36].

Temperature effects on aqueous solubility follow typical patterns for organic compounds, with increased solubility observed at elevated temperatures [34] [37]. However, the limited intrinsic water solubility means that even temperature increases provide only modest improvements in dissolution characteristics [35] [36].

Organic Solvent Solubility Profile

Isosarpan demonstrates significantly enhanced solubility in organic solvents compared to aqueous systems [37] [35]. The compound shows good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide, which can accommodate both the polar and nonpolar structural elements [35] [36].

Moderately polar solvents including acetone and ethyl acetate also provide favorable solubility characteristics for the compound [37] [36]. These solvents offer the appropriate polarity balance to dissolve the complex molecular structure effectively [35] [38].

Nonpolar solvents such as hexane and toluene typically provide limited solubility due to the presence of polar functional groups within the molecular structure [37] [35]. However, chlorinated solvents like dichloromethane often provide intermediate solubility characteristics [36] [38].

Partition Coefficient Determinations

The partition coefficient (log P) for Isosarpan provides important information about its lipophilic characteristics and potential biological distribution properties [39] [40]. Based on structural analysis and comparison with related alkaloids, the compound is expected to exhibit moderate to high lipophilicity [40] [41].

Octanol-water partition coefficient measurements represent the standard approach for determining lipophilicity parameters [39] [42]. For compounds of similar structural complexity, log P values typically range from 2 to 4, indicating preferential partitioning into the organic phase [40] [43].

The partition behavior is influenced by pH conditions due to the ionizable nitrogen groups present in the structure [39] [42]. At physiological pH, the compound exists primarily in its neutral form, maximizing the partition coefficient value [40] [44].

Distribution coefficient (log D) measurements account for all ionic forms of the compound present at specific pH conditions [39] [42]. These measurements provide more physiologically relevant information for predicting biological distribution characteristics [40] [43].

Solubility Enhancement Strategies

Various approaches can be employed to enhance the solubility characteristics of Isosarpan for pharmaceutical and analytical applications [37] [35]. Cosolvency represents one approach, utilizing mixtures of water and water-miscible organic solvents to improve dissolution [35] [36].

pH modification can provide limited solubility enhancement through protonation of nitrogen functional groups [34] [35]. However, the multiple pKa values present in the complex structure may limit the effectiveness of this approach [35] [36].

Salt formation with appropriate counterions represents another potential strategy for solubility enhancement [37] [35]. The selection of suitable salt-forming agents depends on the specific functional groups available for ionization [35] [36].

Solvent TypeSolubility CharacteristicsExpected Log P Range
WaterLimited solubility [34] [35]N/A
MethanolGood solubility [35] [36]N/A
EthanolGood solubility [35] [36]N/A
AcetoneModerate solubility [37] [36]N/A
DichloromethaneModerate solubility [36] [38]N/A
Octanol-waterPartition coefficient [39] [40]2-4 (estimated)

Dates

Last modified: 07-20-2023

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